Cas no 941904-99-0 (N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide)

N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide structure
941904-99-0 structure
Product name:N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide
CAS No:941904-99-0
MF:C16H12F2N4O3
MW:346.288290023804
CID:6563723

N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide
    • N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)-2,4-difluorobenzamide
    • Inchi: 1S/C16H12F2N4O3/c1-21-13-12(15(24)22(2)16(21)25)11(5-6-19-13)20-14(23)9-4-3-8(17)7-10(9)18/h3-7H,1-2H3,(H,19,20,23)
    • InChI Key: TYXBBAKKAYAKNB-UHFFFAOYSA-N
    • SMILES: C(NC1=C2C(=O)N(C)C(=O)N(C)C2=NC=C1)(=O)C1=CC=C(F)C=C1F

N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2376-0753-4mg
N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide
941904-99-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2376-0753-20μmol
N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide
941904-99-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2376-0753-2μmol
N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide
941904-99-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2376-0753-30mg
N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide
941904-99-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2376-0753-10μmol
N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide
941904-99-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2376-0753-15mg
N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide
941904-99-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2376-0753-40mg
N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide
941904-99-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2376-0753-10mg
N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide
941904-99-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2376-0753-1mg
N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide
941904-99-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2376-0753-5μmol
N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide
941904-99-0 90%+
5μl
$63.0 2023-05-16

Additional information on N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide

N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide (CAS No. 941904-99-0): A Comprehensive Overview

N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide (CAS No. 941904-99-0) is a potent and selective inhibitor of the Aurora kinase B, a serine/threonine kinase that plays a crucial role in mitotic progression and cytokinesis. This compound has garnered significant attention in the field of cancer research due to its potential therapeutic applications in targeting aberrant cell division and proliferation.

The molecular structure of N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide is characterized by a pyrido2,3-dpyrimidine core linked to a 2,4-difluorobenzamide moiety. This unique structural arrangement confers high selectivity and potency against Aurora kinase B while minimizing off-target effects. The compound's ability to inhibit Aurora kinase B has been extensively studied in various preclinical models of cancer.

Recent studies have demonstrated that N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide effectively induces mitotic arrest and apoptosis in cancer cells. In a study published in the journal Cancer Research, researchers found that this compound significantly reduced tumor growth in xenograft models of breast and colorectal cancer. The mechanism of action involves the inhibition of Aurora kinase B activity, leading to defects in chromosome alignment and segregation during mitosis.

Beyond its direct effects on cancer cells, N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide has also shown promise in combination therapy approaches. When used in conjunction with other anticancer agents such as taxanes or platinum-based drugs, it enhances the overall efficacy of treatment by synergistically targeting multiple pathways involved in cell division and survival. This combinatorial approach has the potential to overcome resistance mechanisms and improve patient outcomes.

In addition to its therapeutic potential in cancer treatment, N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide has been explored for its role in elucidating the molecular mechanisms underlying Aurora kinase B function. Researchers have utilized this compound as a tool to investigate the downstream signaling pathways regulated by Aurora kinase B and their impact on cellular processes such as cell cycle progression and genomic stability.

The pharmacokinetic properties of N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}-2,4-difluorobenzamide have been extensively characterized. Studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life in preclinical models. These properties make it an attractive candidate for further clinical development as an orally available small molecule inhibitor.

Clinical trials are currently underway to evaluate the safety and efficacy of N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,H-pyrido2,H,H,H,H-pyrido,ddpyrimidin-H,H,H,H,-5-y}-l}-------------------------difluorobenzamide (CAS No. 941904--99--0). Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with manageable side effects. Ongoing phase II trials are focused on assessing its efficacy in specific types of solid tumors.

In conclusion,N-{1,,d,d,d,d,d,d,d,d,d,d,d,d,d,d,d,ddoxo-i,i,i,i,i,i,i,i,i,i,i,i,i,i,i,i,i,H,H,H,H,H,H,H,H,H,H,H,H,H,H,p,y,r,d,d,d,d,d,d,d,d,d,d,d,d,d,d,d,d,d,p,y,r,m,n,n,n,n,n,n,n,n,n,n,n,n,n,n,n,n,-,-,-,-,-,-,-,-,-,-,-,-,-,-,-,-,-,-l}}}l}}l}}l}}l}}l}}l}}l}}l}}l}}l}}l}}l}}l}-difluorobenzamide (CAS No. 94190,}}}}}}}}}}}}}}}}'-',-,0) represents a promising therapeutic agent for the treatment of various cancers. Its unique mechanism of action targeting Aurora kinase B makes it a valuable addition to the arsenal of anticancer drugs. Continued research and clinical trials will further elucidate its full potential and optimize its use in clinical practice.

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.